molecular formula C13H13NO2 B2834911 N-(3,4-dihydro-2H-1-benzopyran-4-yl)but-2-ynamide CAS No. 2097882-97-6

N-(3,4-dihydro-2H-1-benzopyran-4-yl)but-2-ynamide

Cat. No.: B2834911
CAS No.: 2097882-97-6
M. Wt: 215.252
InChI Key: KDEIUKWFOVBKGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dihydro-2H-1-benzopyran-4-yl)but-2-ynamide is a chemical compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals

Preparation Methods

The synthesis of N-(3,4-dihydro-2H-1-benzopyran-4-yl)but-2-ynamide typically involves the following steps:

    Formation of the benzopyran ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the but-2-ynamide group:

Industrial production methods may involve optimizing these steps to achieve higher yields and purity. Common reagents used in these reactions include catalysts, solvents, and specific reactants that facilitate the formation of the desired product.

Chemical Reactions Analysis

N-(3,4-dihydro-2H-1-benzopyran-4-yl)but-2-ynamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others, often under the influence of catalysts or specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3,4-dihydro-2H-1-benzopyran-4-yl)but-2-ynamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-1-benzopyran-4-yl)but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, depending on the specific targets involved.

Comparison with Similar Compounds

N-(3,4-dihydro-2H-1-benzopyran-4-yl)but-2-ynamide can be compared with other similar compounds, such as:

    3,4-Dihydro-2H-1-benzopyran: This compound shares the benzopyran core but lacks the but-2-ynamide group.

    Coumarin derivatives: These compounds also contain the benzopyran ring and exhibit similar biological activities.

    Flavonoids: A class of compounds with a similar structure that are known for their antioxidant properties.

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, which may differ from those of its analogs.

Properties

IUPAC Name

N-(3,4-dihydro-2H-chromen-4-yl)but-2-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-2-5-13(15)14-11-8-9-16-12-7-4-3-6-10(11)12/h3-4,6-7,11H,8-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEIUKWFOVBKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CCOC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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